molecular formula C19H21NOS·C2H2O4 B195818 (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine oxalate CAS No. 132335-47-8

(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine oxalate

Cat. No.: B195818
CAS No.: 132335-47-8
M. Wt: 401.5 g/mol
InChI Key: GYUDMXKAVMKVPS-FERBBOLQSA-N
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Description

(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine oxalate is a complex organic compound that features a unique combination of naphthalene, thiophene, and amine functional groups

Mechanism of Action

Target of Action

N-Methyl Duloxetine Oxalate, also known as Duloxetine, is a potent inhibitor of neuronal serotonin and norepinephrine reuptake . It has a less potent inhibitory effect on dopamine reuptake . Therefore, its primary targets are the serotonin and norepinephrine transporters in the neurons.

Mode of Action

Duloxetine interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine, leading to an increase in the levels of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, which can alleviate symptoms of conditions like depression and anxiety .

Biochemical Pathways

Duloxetine affects the serotonin and norepinephrine pathways in the brain. By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, enhancing neurotransmission . Furthermore, it has been found to modulate TRPM2 and TRPV1 channels in the hippocampus and dorsal root ganglion of rats, which are involved in Ca2+ entry-induced neuronal death .

Pharmacokinetics

Duloxetine is extensively metabolized in the body, primarily excreted into the urine in the conjugated form . The major biotransformation pathways for duloxetine involve oxidation of the naphthyl ring at either the 4-, 5-, or 6- positions followed by further oxidation, methylation, and/or conjugation . The elimination half-life of duloxetine is approximately 10-12 hours .

Result of Action

At the molecular level, duloxetine’s action results in increased levels of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission . At the cellular level, it has been found to induce neural cell death through effects on CYP and promote neurite outgrowth by regulating CYP, Bdnf protein, and the intracellular lipid peroxidation level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of duloxetine. For instance, the presence of CYP1A2 inhibitors can increase duloxetine exposure to a clinically significant degree .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine oxalate typically involves several key steps:

    Formation of the Naphthalen-1-yloxy Intermediate: This step involves the reaction of naphthol with an appropriate halogenating agent to form a naphthalen-1-yloxy halide.

    Coupling with Thiophene: The naphthalen-1-yloxy halide is then coupled with a thiophene derivative under conditions that promote the formation of a carbon-carbon bond.

    Amine Introduction: The resulting intermediate is then reacted with a suitable amine, such as N,N-dimethylamine, to introduce the amine functionality.

    Oxalate Formation: Finally, the compound is treated with oxalic acid to form the oxalate salt, which enhances its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the naphthalene ring or the amine group, potentially leading to the formation of dihydro derivatives or secondary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives, secondary amines

    Substitution: Various substituted amines

Scientific Research Applications

Chemistry

In organic synthesis, (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine oxalate can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound could be investigated for its therapeutic potential. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, neurological disorders, and infectious diseases.

Industry

In the materials science industry, the compound’s unique electronic properties could be exploited in the development of new materials for electronics, photonics, and other advanced technologies.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N,N-Dimethyl-3-(phenyl-1-yloxy)-3-(thiophen-2-yl)propan-1-amine oxalate
  • (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(furan-2-yl)propan-1-amine oxalate
  • (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(pyridin-2-yl)propan-1-amine oxalate

Uniqueness

What sets (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine oxalate apart from similar compounds is the specific combination of naphthalene and thiophene rings. This unique structure may confer distinct electronic properties and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

(3S)-N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS.C2H2O4/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17;3-1(4)2(5)6/h3-11,14,18H,12-13H2,1-2H3;(H,3,4)(H,5,6)/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUDMXKAVMKVPS-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474380
Record name Oxalic acid--(3S)-N,N-dimethyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132335-47-8
Record name 2-Thiophenepropanamine, N,N-dimethyl-γ-(1-naphthalenyloxy)-, ethanedioate (1:1), (γS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132335-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxalic acid--(3S)-N,N-dimethyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine ethanedioate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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